2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione
Overview
Description
This compound belongs to the class of isoindoline-1,3-dione derivatives, which are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . These compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mechanism of Action
Target of Action
The primary targets of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione are the human dopamine receptors D2 and D3 . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.
Mode of Action
The compound interacts with the dopamine receptors, modulating their activity .
Biochemical Pathways
The compound’s interaction with dopamine receptors can affect various biochemical pathways. For instance, it has been suggested that isoindolines and isoindoline-1,3-dione derivatives can inhibit β-amyloid protein aggregation , which is implicated in Alzheimer’s disease.
Pharmacokinetics
In silico analysis suggests that isoindolines have good properties as ligands of the dopamine receptor d2
Result of Action
Biochemical Analysis
Biochemical Properties
It is known that isoindoline-1,3-dione derivatives have the potential to interact with various enzymes, proteins, and other biomolecules . For instance, they have been found to modulate the dopamine receptor D3 , suggesting a potential application as antipsychotic agents .
Cellular Effects
It has been suggested that isoindoline-1,3-dione derivatives may have an impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, they have been found to inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .
Molecular Mechanism
It is known that isoindoline-1,3-dione derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that isoindoline-1,3-dione derivatives can exhibit changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
Metabolic Pathways
It is known that isoindoline-1,3-dione derivatives can interact with various enzymes or cofactors .
Transport and Distribution
It is known that isoindoline-1,3-dione derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that isoindoline-1,3-dione derivatives can be directed to specific compartments or organelles through various mechanisms .
Preparation Methods
The synthesis of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione can be achieved through various synthetic routes. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of 2-(2-hydroxyphenyl)-isoindoline-1,3-dione derivatives with allenoates, catalyzed by cesium carbonate (Cs₂CO₃), resulting in the desired compounds through a domino β-addition and γ-aldol reaction . Industrial production methods often focus on green and sustainable synthetic approaches to minimize environmental impact .
Chemical Reactions Analysis
2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione has been extensively studied for its potential therapeutic and toxic effects, as well as its role in environmental and industrial research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it acts as an agonist of cannabinoid receptors, making it a valuable tool for studying the endocannabinoid system and its physiological effects.
Comparison with Similar Compounds
2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione is similar to other isoindoline-1,3-dione derivatives, such as phthalimide and its analogs . These compounds share a common isoindoline nucleus and exhibit similar chemical reactivity and biological properties . this compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Other similar compounds include 3,4-pyridinedicarboximide and various substituted isoindoline-1,3-dione derivatives .
Properties
IUPAC Name |
2-(3-hydroxycyclohexyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9-10,16H,3-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLDVWHNOYBREN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.